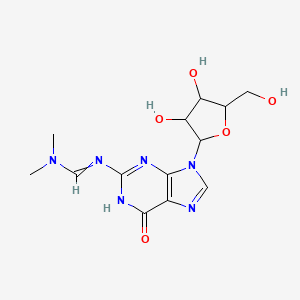
N-dimethylaminomethylene guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Dimethylformamide-rG (N2-DMF-rG) is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is a derivative of dimethylformamide, a widely used solvent in organic chemistry, and is known for its ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dimethylformamide-rG typically involves the use of N,N-dimethylformamide (DMF) as a starting material. DMF is a versatile reagent that can be used in various synthetic routes to produce N2-Dimethylformamide-rG. One common method involves the formylation of active methylene groups, conversion of methyl groups to enamines, and formylation of amino groups to amidines .
Industrial Production Methods
In industrial settings, the production of N2-Dimethylformamide-rG often involves large-scale reactions using DMF as a solvent and reagent. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-boiling solvents like DMF allows for efficient reaction processes and easy separation of the product .
Chemical Reactions Analysis
Types of Reactions
N2-Dimethylformamide-rG undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Dimethylformamide-rG include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents like DMF, which facilitate the reactions by stabilizing the transition states .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce formylated derivatives, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N2-Dimethylformamide-rG has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and solvent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating diseases like multiple sclerosis and psoriasis.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of N2-Dimethylformamide-rG involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and proteins by forming stable complexes with them. This interaction can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
N2-Dimethylformamide-rG can be compared with other similar compounds like N,N-dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO). While all these compounds are polar aprotic solvents, N2-Dimethylformamide-rG is unique in its ability to participate in a wider range of chemical reactions and form stable complexes with various molecular targets. This makes it a valuable compound in both research and industrial applications .
Similar Compounds
- N,N-Dimethylacetamide (DMA)
- Dimethyl sulfoxide (DMSO)
- N-Methyl-2-pyrrolidone (NMP)
These compounds share some similarities with N2-Dimethylformamide-rG but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C13H18N6O5 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23) |
InChI Key |
WDAVDBAMSKZBEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)
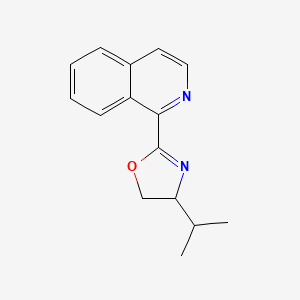
![11-Hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B13384298.png)
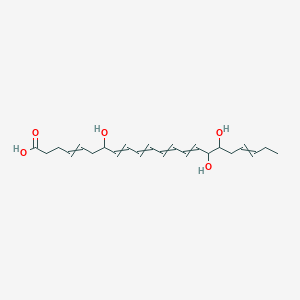
![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)
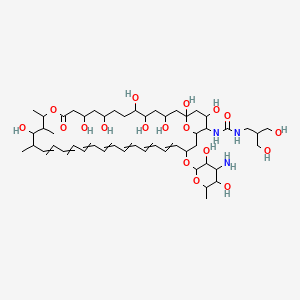
![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)
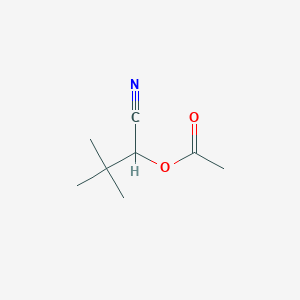
![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)
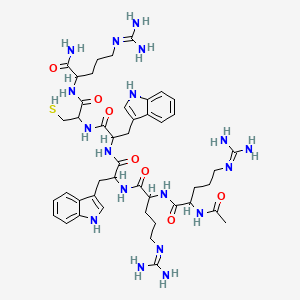

![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)
![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)
